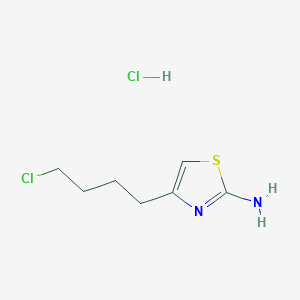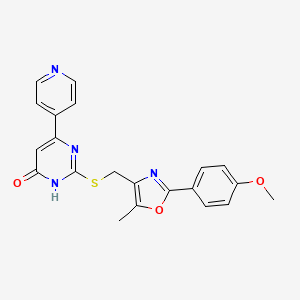
1-Hydroxycyclobutane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxycyclobutane-1-carboxamide is an organic compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . This compound is part of the cycloalkane family, characterized by a cyclobutane ring structure with a hydroxyl group and a carboxamide group attached to the same carbon atom .
作用機序
Target of Action
Carboxamide fungicides, a related class of compounds, have been found to target theSuccinate dehydrogenase [ubiquinone] flavoprotein subunit, mitochondrial .
Mode of Action
Carboxamide fungicides, which are structurally similar, are known to inhibit theSuccinate-Ubiquinone Oxidoreductase (SQR) , also known as Mitochondrial Respiratory Complex II or Succinate Dehydrogenase (SDH) . This inhibition prevents the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid cycle .
Biochemical Pathways
By analogy with carboxamide fungicides, it may interfere with thetricarboxylic acid cycle by inhibiting the Succinate-Ubiquinone Oxidoreductase (SQR) . This could potentially disrupt energy production within the cell, leading to downstream effects on cellular function and viability.
Result of Action
Inhibition of theSuccinate-Ubiquinone Oxidoreductase (SQR) could potentially disrupt energy production within the cell, leading to downstream effects on cellular function and viability .
準備方法
Synthetic Routes and Reaction Conditions
1-Hydroxycyclobutane-1-carboxamide can be synthesized through the direct condensation of cyclobutanecarboxylic acid and hydroxylamine . This reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, facilitating its reaction with hydroxylamine to form the desired amide . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . Additionally, the use of metal-based catalysts, such as titanium tetrachloride (TiCl4), can enhance the efficiency of the amidation process .
化学反応の分析
Types of Reactions
1-Hydroxycyclobutane-1-carboxamide undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclobutanone derivatives.
Reduction: Primary amines.
Substitution: Various substituted cyclobutane derivatives.
科学的研究の応用
1-Hydroxycyclobutane-1-carboxamide has several applications in scientific research, including:
類似化合物との比較
Similar Compounds
Cyclobutanecarboxamide: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.
Cyclobutanone: Contains a carbonyl group instead of a carboxamide, leading to different reactivity and applications.
Uniqueness
1-Hydroxycyclobutane-1-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups on the same carbon atom, allowing for diverse chemical reactivity and interactions . This dual functionality makes it a valuable compound for various research applications, distinguishing it from other cyclobutane derivatives .
特性
IUPAC Name |
1-hydroxycyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4(7)5(8)2-1-3-5/h8H,1-3H2,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRHDKDHDLUODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide](/img/structure/B2825698.png)
![1-(2-chloropyridine-4-carbonyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2825699.png)


![1-[4-(6-Phenylpyridazin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2825706.png)
![Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2825707.png)

![(3E)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]pent-3-en-2-one](/img/structure/B2825710.png)
![2-[2-(2-TERT-BUTYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B2825711.png)




